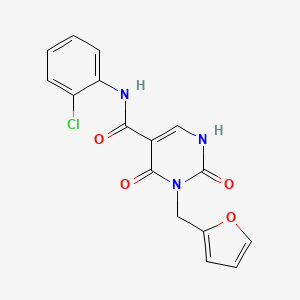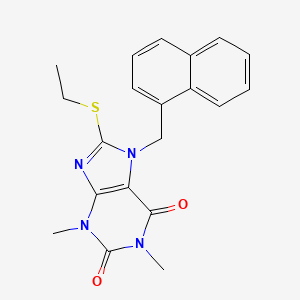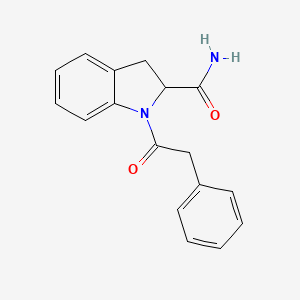![molecular formula C5H10ClF2N B2808251 [(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride CAS No. 2241139-59-1](/img/structure/B2808251.png)
[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride” is a chemical compound with the IUPAC name ( (1S,3R)-2,2-difluoro-3-methylcyclopropyl)methanamine hydrochloride . It has a molecular weight of 157.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F2N.ClH/c1-3-4 (2-8)5 (3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 157.59 .Aplicaciones Científicas De Investigación
Improved Industrial Synthesis of Antidepressant Sertraline : The compound is utilized in the novel industrial synthesis of sertraline hydrochloride, an effective antidepressant. The process involves intermediates that are stable under normal conditions and can be obtained through environmentally acceptable reactions. This synthesis provides sertraline hydrochloride with the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Synthesis of N-Substituted Derivatives : Research includes the synthesis of new derivatives of this compound, which have shown a broad spectrum of biological activity. These derivatives are produced through reactions with diethyl oxalate, leading to various byproducts with potential biological significance (Aghekyan et al., 2013).
Structural Analysis of Derivatives : Studies have been conducted on the synthesis and structural analysis of derivatives from dehydro-abietylamine. These analyses include understanding the conformation of various rings in the compound, which is critical for its biological activity (Wu et al., 2009).
Investigation into Biological Activity : There is research focused on the synthesis and biological evaluation of derivatives with cyclopropyl moiety. These studies look into the biological activity of these derivatives, particularly their inhibitory effects on certain enzymes, which could have implications for the treatment of diseases like Alzheimer's (Boztaş et al., 2019).
Exploring Photocytotoxic Properties : Studies include the synthesis of iron(III) complexes with derivatives of this compound to examine their photocytotoxic properties. This research is significant in understanding how these compounds can be used in cellular imaging and possibly in the treatment of diseases through the generation of reactive oxygen species (Basu et al., 2014).
Chromatography and Selective Complexation : There's also research on the large-scale synthesis of derivatives and their isolation using techniques like cation-exchange chromatography. These methods are efficient compared to conventional methods and are crucial in the purification process of these compounds (Geue et al., 1983).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The field of difluoromethylation, which this compound is a part of, has seen recent advances and is a subject of ongoing research . The development of new difluoromethylation reagents and processes could potentially lead to new applications for compounds like “[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride”.
Propiedades
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-3-4(2-8)5(3,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSQDQYFBWIDR-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)
![(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2808170.png)

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)


![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

